

molecular weight and formula of 2-hydroxy-4-phenylbutanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-4-phenylbutanoic acid

Cat. No.: B043823

[Get Quote](#)

In-Depth Technical Guide: 2-Hydroxy-4-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydroxy-4-phenylbutanoic acid**, a chiral molecule of significant interest in pharmaceutical development. The document details its chemical properties, enantioselective synthesis protocols, and its primary biological relevance as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical and Physical Properties

2-Hydroxy-4-phenylbutanoic acid is an aromatic alpha-hydroxy acid. Due to the chiral center at the second carbon, it exists as two distinct enantiomers: (R)- and (S)-**2-hydroxy-4-phenylbutanoic acid**. The quantitative data for this compound are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ O ₃ [1] [2] [3]
Molecular Weight	180.20 g/mol [2] [3]
IUPAC Name (R-enantiomer)	(2R)-2-hydroxy-4-phenylbutanoic acid [3]
IUPAC Name (S-enantiomer)	(2S)-2-hydroxy-4-phenylbutanoic acid [2]
Common Synonyms	(R/S)-2-Hydroxy-4-phenylbutyric acid, alpha-Hydroxy-benzenebutanoic acid
CAS Number (R-enantiomer)	29678-81-7 [3]
CAS Number (S-enantiomer)	115016-95-0 [2]

Experimental Protocols

The enantiomerically pure forms of **2-hydroxy-4-phenylbutanoic acid** are critical for the synthesis of specific pharmaceuticals. Enzymatic synthesis is a preferred method for achieving high enantioselectivity.

Protocol: Enantioselective Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutanoic Acid

This protocol details the asymmetric reduction of the prochiral precursor, 2-oxo-4-phenylbutyric acid (OPBA), to **(R)-2-hydroxy-4-phenylbutanoic acid** ((R)-HPBA) using a dehydrogenase enzyme.[\[4\]](#) This method is valued for its high stereoselectivity and operation under mild reaction conditions.[\[4\]](#)

1. Biocatalyst Preparation:

- A recombinant *E. coli* strain co-expressing a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) for cofactor regeneration is cultured.
- Cells are harvested by centrifugation and washed with a buffer (e.g., 200 mM phosphate buffer, pH 6.5). The resulting cell paste (measured as dry cell weight, DCW) is used as the

whole-cell biocatalyst.[5]

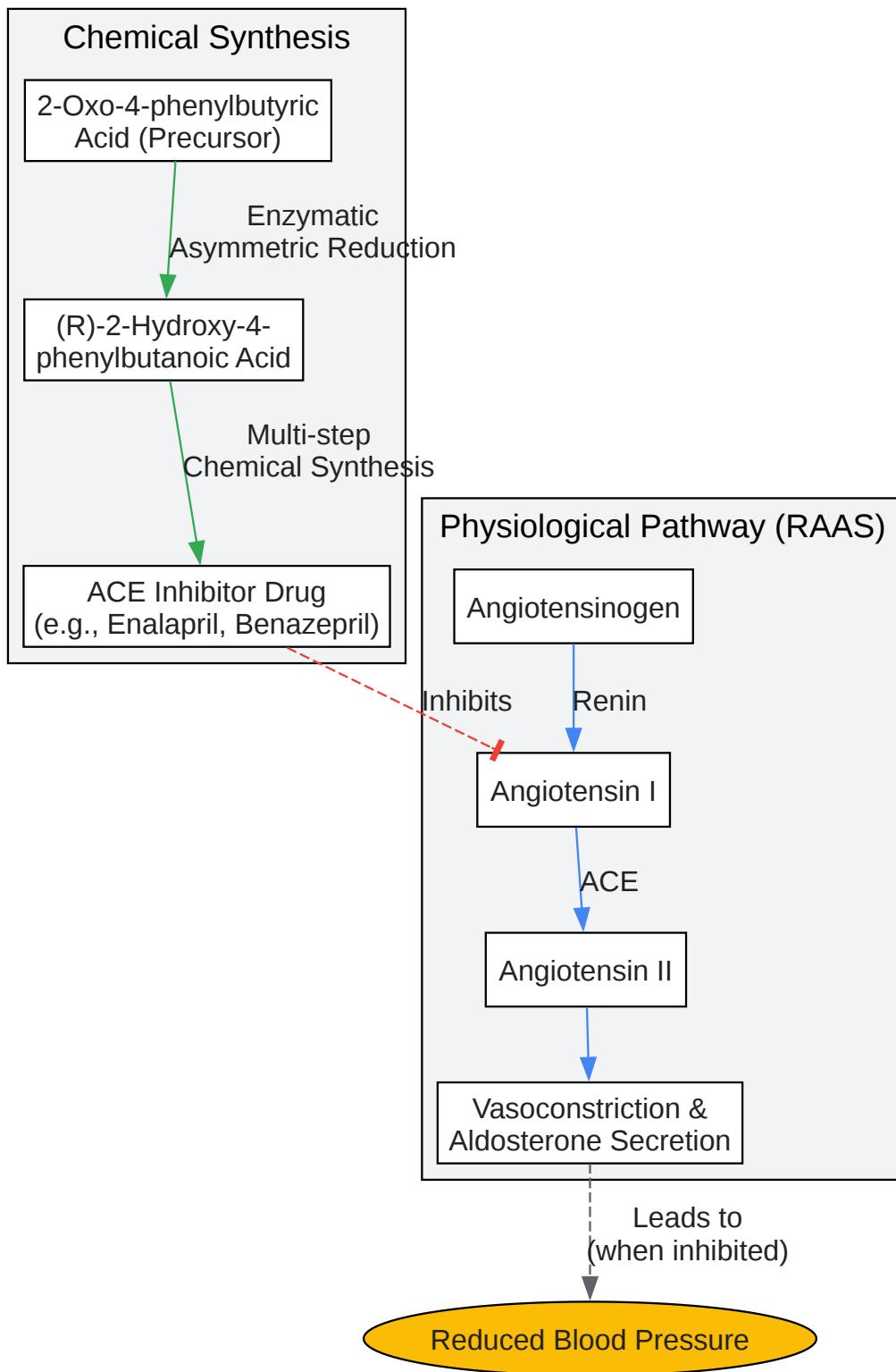
2. Reaction Mixture Setup:

- In a temperature-controlled reactor, prepare a solution of 200 mM phosphate buffer (pH 6.5).
- Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), to a final concentration of approximately 75 mM.[5]
- Add formate as the co-substrate for NADH regeneration.
- Initiate the reaction by adding the prepared whole-cell biocatalyst (e.g., to a final concentration of 6 g DCW/L).[5]

3. Biotransformation Conditions:

- Maintain the reaction temperature at 37°C.[5]
- Provide gentle agitation to ensure a homogenous suspension.
- Monitor the reaction progress by periodically taking samples and analyzing the conversion of OPBA to (R)-HPBA and the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[5]

4. Product Isolation and Purification:


- Upon completion (typically within 90-120 minutes), terminate the reaction by removing the biocatalyst via centrifugation or filtration.[5]
- Acidify the resulting supernatant to a pH of ~2.0 using an appropriate acid (e.g., 1N HCl).
- Extract the (R)-HPBA from the aqueous solution using an organic solvent such as ethyl acetate.
- Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization or column chromatography.

Biological Significance and Signaling Pathway

(R)-2-hydroxy-4-phenylbutanoic acid is a crucial chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.^{[4][5]} ACE inhibitors are a class of drugs widely used in the management of hypertension and congestive heart failure.^{[4][5][6]} They act by inhibiting the ACE enzyme, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

The diagram below illustrates the logical workflow from the synthesis of this key intermediate to its ultimate therapeutic action.

Role of 2-Hydroxy-4-phenylbutanoic Acid in ACE Inhibition Pathway

[Click to download full resolution via product page](#)

Caption: Synthesis workflow and mechanism of action for ACE inhibitors derived from **2-hydroxy-4-phenylbutanoic acid**.

In addition to its role in cardiovascular drug synthesis, the (S)-enantiomer has been investigated for potential anti-inflammatory and neuroprotective properties, suggesting its utility as a modulator of neurotransmitter systems.^[7] Furthermore, the related compound phenylbutyrate is known to act as a histone deacetylase (HDAC) inhibitor, a mechanism relevant to cancer therapy and the treatment of genetic metabolic disorders.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-4-phenylbutanoic acid | 4263-93-8 | EAA26393 [biosynth.com]
- 2. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of 2-hydroxy-4-phenylbutanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043823#molecular-weight-and-formula-of-2-hydroxy-4-phenylbutanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com